D-Sorbitol is primarily derived from the reduction of glucose and can be found in various fruits, such as apples and pears. It is classified as a polyol (sugar alcohol) and is categorized under the group of carbohydrates. The specific isotopic labeling (1-13C) denotes that the carbon atom at position one of the sorbitol molecule is replaced with the carbon-13 isotope, enhancing its utility in research involving metabolic pathways and chemical reactions.
The synthesis of D-sorbitol-1-13C can be achieved through several methods, primarily involving the enzymatic reduction of glucose or other sugars. The use of D-[1-13C]glucose as a substrate in incubations with specific enzymes, such as aldose reductase, facilitates the conversion into D-sorbitol while incorporating the carbon-13 label.
In laboratory settings, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy are employed to analyze and confirm the synthesis process. For instance, incubating rabbit renal papillary tissue with D-[1-13C]glucose leads to the production of D-sorbitol-1-13C, which can be tracked using carbon-13 NMR spectroscopy .
D-Sorbitol participates in various chemical reactions typical for polyols. It can undergo oxidation to form sorbose or be dehydrated to yield other compounds. The presence of hydroxyl groups allows for reactions such as esterification and etherification.
In synthetic applications, D-sorbitol can react with aromatic aldehydes in the presence of acid catalysts to form dibenzylidene-D-sorbitol compounds, which are useful in creating gel-like materials for various applications . Such reactions often require careful control of conditions to ensure high yields and purity.
The mechanism by which D-sorbitol functions in biological systems often involves its role as a substrate for metabolic enzymes. For example, in the conversion pathway from glucose to D-sorbitol, aldose reductase catalyzes the reduction reaction, facilitating cellular uptake and utilization.
In studies involving engineered strains like Lactobacillus casei, D-sorbitol acts as an osmoprotectant and energy source while also influencing metabolic fluxes through various pathways . The incorporation of carbon-13 allows researchers to trace these pathways effectively using advanced spectroscopic techniques.
D-Sorbitol is a white crystalline solid at room temperature with a sweet taste. It has a melting point around 95–100 °C and is hygroscopic, meaning it readily absorbs moisture from the air.
The chemical properties include:
Relevant data from studies indicate that D-sorbitol derivatives exhibit stability over time when subjected to various analytical techniques .
D-Sorbitol-1-13C finds extensive applications in scientific research:
Additionally, its role as a non-toxic agent makes it suitable for applications in food science and pharmaceuticals, where it serves as a sweetener or humectant .
D-Sorbitol-1-¹³C (C₆H₁₄O₆; MW: 183.16 g/mol) is a chiral polyol featuring site-specific ¹³C enrichment at the C1 position. Its molecular structure retains the stereochemical configuration of natural D-sorbitol, characterized by a six-carbon chain with hydroxyl groups at all positions. The C1 carbon bears the isotopic label, resulting in a mass shift of +1 Da (M+1) compared to unlabeled sorbitol [3] [9]. The compound crystallizes as a white solid with a melting point of 98–100°C and exhibits specific optical activity ([α]²⁵/D = +101°, c = 0.5 in acidified ammonium molybdate) [3] [6] [9].
Stereochemical Integrity: The ¹³C label does not alter the stereochemistry, preserving the d-configuration confirmed by chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. The SMILES notation (OCC@@HC@@HC@HC@@H[¹³CH₂]O) and InChI key (FBPFZTCFMRRESA-AVUGZHLXSA-N) explicitly denote the spatial arrangement of atoms and isotopic position [3] [6].
Conformational Analysis: Solution-state ¹³C NMR reveals distinct chemical shifts for C1 (δ ≈ 63.7 ppm) due to isotopic substitution, while other carbons (C2–C6) maintain shifts identical to natural sorbitol. This positional specificity enables precise tracking of metabolic fates in tracer studies [10].
Table 1: Structural and Physicochemical Properties of D-Sorbitol-1-¹³C
Property | Value | Method |
---|---|---|
Molecular Formula | C₅¹³CH₁₄O₆ | High-resolution MS |
Molecular Weight | 183.16 g/mol | Calculated from isotopic mass |
Melting Point | 98–100°C | Differential scanning calorimetry |
Optical Activity ([α]²⁵/D) | +101° (c=0.5, acidified NH₄-molybdate) | Polarimetry |
SMILES | OCC@@HC@@HC@HC@@H[¹³CH₂]O | Computational chemistry |
D-Sorbitol-1-¹³C exhibits distinct metabolic labeling patterns compared to other ¹³C-labeled sorbitol derivatives or precursors. These differences arise from biochemical pathway specificity:
Direct vs. Indirect Biosynthesis: Renal papillary tissue studies show that D-[6-¹³C]glucose and D-[1-¹³C]fructose convert directly to D-sorbitol-1-¹³C via aldose reductase and sorbitol dehydrogenase, respectively. In contrast, D-[1-¹³C]ribose and [2-¹³C]glycerol incorporate ¹³C indirectly via the pentose phosphate pathway, labeling the glyceraldehyde pool before sorbitol synthesis [2].
Positional Isomers: Uniformly ¹³C-labeled sorbitol ([U-¹³C]-sorbitol) generates symmetric labeling patterns in NMR, while D-Sorbitol-1-¹³C produces asymmetric signatures. This asymmetry enables tracking of carbon-specific fluxes, such as C1 retention in the sorbitol pathway versus C1 loss in oxidative metabolism [8] [10].
Table 3: Metabolic Labeling Patterns from Different ¹³C-Labeled Precursors
Precursor | Sorbitol Derivative | Primary Pathway | Labeling Efficiency |
---|---|---|---|
D-[6-¹³C]Glucose | D-Sorbitol-1-¹³C | Aldose reductase | >95% [2] |
D-[1-¹³C]Fructose | D-Sorbitol-1-¹³C | Sorbitol dehydrogenase | >90% [2] |
D-[1-¹³C]Ribose | D-Sorbitol-1-¹³C | Pentose phosphate shunt | 40–60% [2] |
[2-¹³C]Glycerol | D-Sorbitol-1-¹³C | Glyceraldehyde phosphorylation | 30–50% [2] |
[U-¹³C₆]-Glucose | [U-¹³C₆]-Sorbitol | Complete reduction | >98% [8] |
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